2-(Benzylthio)-1-(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)ethanone
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Overview
Description
2-(Benzylthio)-1-(4-(2-fluorophenoxy)-[1,4’-bipiperidin]-1’-yl)ethanone is a complex organic compound that features a benzylthio group, a fluorophenoxy group, and a bipiperidinyl moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylthio)-1-(4-(2-fluorophenoxy)-[1,4’-bipiperidin]-1’-yl)ethanone typically involves multiple steps:
Formation of the Benzylthio Group: This can be achieved by reacting benzyl chloride with thiourea to form benzylthiourea, followed by hydrolysis.
Introduction of the Fluorophenoxy Group: This step involves the reaction of 2-fluorophenol with a suitable halogenated bipiperidine derivative under basic conditions.
Coupling Reactions: The final step involves coupling the benzylthio intermediate with the fluorophenoxy-bipiperidine intermediate under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzylthio group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The ketone group can be reduced to an alcohol.
Substitution: The fluorophenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Benzylthio)-1-(4-(2-fluorophenoxy)-[1,4’-bipiperidin]-1’-yl)ethanone may have applications in:
Medicinal Chemistry: Potential as a lead compound for drug development due to its complex structure and potential biological activity.
Biological Studies: Investigating its effects on various biological pathways and targets.
Chemical Biology: Using it as a tool compound to study specific biochemical processes.
Industrial Chemistry: Potential use in the synthesis of more complex molecules or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-(Benzylthio)-1-(4-(2-fluorophenoxy)-[1,4’-bipiperidin]-1’-yl)ethanone would depend on its specific biological targets. Generally, compounds with similar structures may interact with:
Enzymes: Inhibiting or modulating enzyme activity.
Receptors: Binding to specific receptors and altering their signaling pathways.
Ion Channels: Modulating ion channel activity and affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-(Benzylthio)-1-(4-phenoxy-[1,4’-bipiperidin]-1’-yl)ethanone: Lacks the fluorine atom, which may affect its biological activity and chemical properties.
2-(Benzylthio)-1-(4-(2-chlorophenoxy)-[1,4’-bipiperidin]-1’-yl)ethanone: Contains a chlorine atom instead of fluorine, potentially altering its reactivity and interactions.
Uniqueness
The presence of the fluorine atom in 2-(Benzylthio)-1-(4-(2-fluorophenoxy)-[1,4’-bipiperidin]-1’-yl)ethanone may enhance its metabolic stability, binding affinity to biological targets, and overall pharmacokinetic properties compared to its non-fluorinated analogs.
Properties
IUPAC Name |
2-benzylsulfanyl-1-[4-[4-(2-fluorophenoxy)piperidin-1-yl]piperidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31FN2O2S/c26-23-8-4-5-9-24(23)30-22-12-16-27(17-13-22)21-10-14-28(15-11-21)25(29)19-31-18-20-6-2-1-3-7-20/h1-9,21-22H,10-19H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOVHXONVIXVGKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCC(CC2)OC3=CC=CC=C3F)C(=O)CSCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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